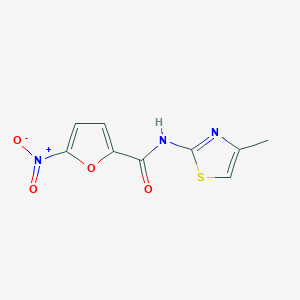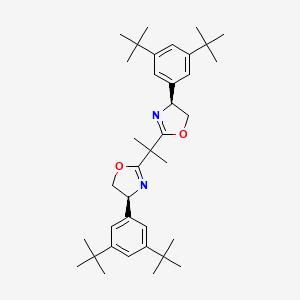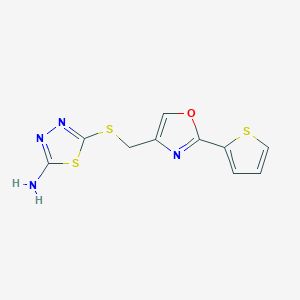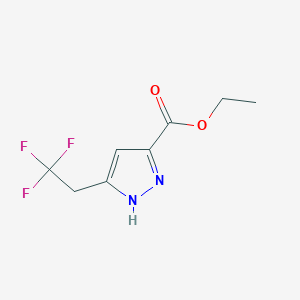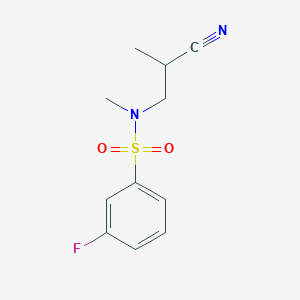
n-(2-Cyanopropyl)-3-fluoro-n-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanopropyl group, a fluorine atom, and a methylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methyl-2-cyanopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides or thiols.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include primary amines or other reduced derivatives.
Scientific Research Applications
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the nitrile group can participate in hydrogen bonding or other interactions with active sites of enzymes, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Methacrylonitrile: An unsaturated aliphatic nitrile used in the preparation of polymers and copolymers.
Azobisisobutyronitrile (AIBN): A compound used as a radical initiator in polymerization reactions.
Uniqueness
N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide is unique due to its combination of a cyanopropyl group, a fluorine atom, and a methylbenzenesulfonamide moiety This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
Properties
Molecular Formula |
C11H13FN2O2S |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-4-10(12)6-11/h3-6,9H,8H2,1-2H3 |
InChI Key |
JZUWPFFSESBKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C1=CC=CC(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


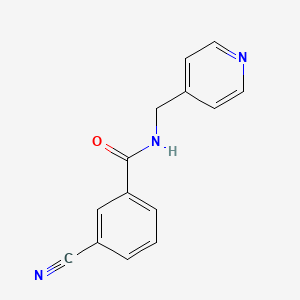
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
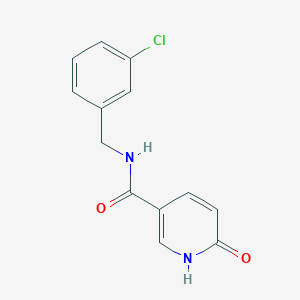
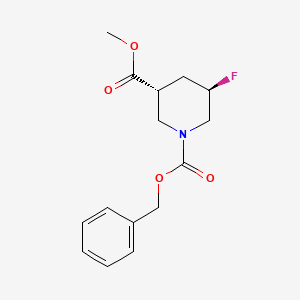

![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
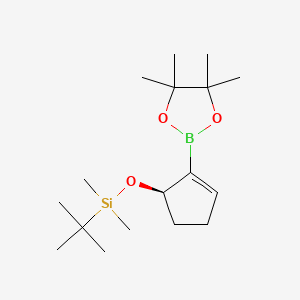
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
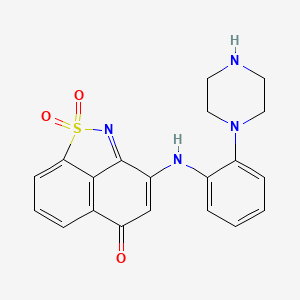
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
